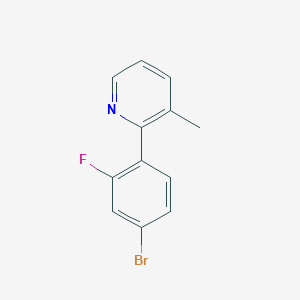
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-2-fluorophenyl)-3-methylpyridine is a useful research compound. Its molecular formula is C12H9BrFN and its molecular weight is 266.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Approaches and Challenges :The synthesis of compounds like 2-(4-Bromo-2-fluorophenyl)-3-methylpyridine involves cross-coupling reactions, a popular method in the pharmaceutical industry for constructing complex molecules. For instance, Lang et al. developed a cross-coupling reaction of 2-fluoro-4-bromoiodobenzene with phenylboronic acid to obtain 2-fluoro-4-bromobiphenyl in good yield. However, issues like the high cost and environmental concerns related to palladium use, as well as the toxicity of phenylboronic acid, limit the widespread application of these protocols, especially in large-scale production. An alternative approach using diazotization of 2-fluoro-4-bromoaniline with sodium nitrite and an organic or inorganic acid has also been used, but it tends to yield dark decomposition products, reducing the purity and yield of the final product (Qiu et al., 2009).
Use in Chemosensor Development :4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to this compound, has been a significant fluorophoric platform for developing chemosensors for various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, providing a promising avenue for utilizing this compound in similar applications (Roy, 2021).
Metallation of π-Deficient Heterocyclic Compounds :Metallation, a critical step in the synthesis of many pharmaceuticals, involves the formation of a carbon-metal bond in an organic molecule. The metallation of π-deficient heterocyclic compounds like this compound can be chemoselective, influenced by factors such as solvent, temperature, and the lithiating agent. The regioselectivity of such metallations can lead to various substituted pyridines, which are useful intermediates in pharmaceutical synthesis (Marsais & Quéguiner, 1983).
特性
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN/c1-8-3-2-6-15-12(8)10-5-4-9(13)7-11(10)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVWYOJZWMJVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=C(C=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
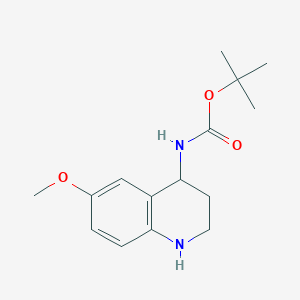
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)


![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)
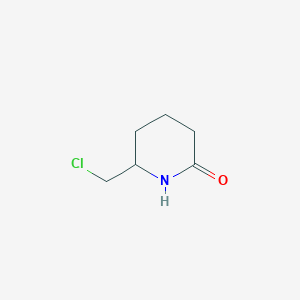
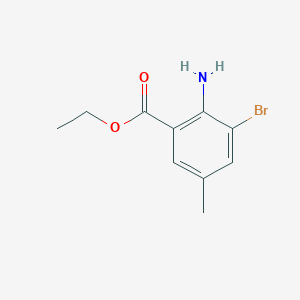

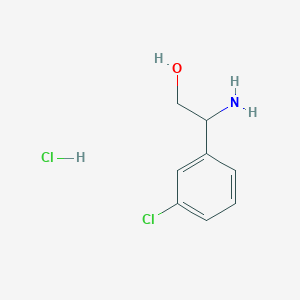

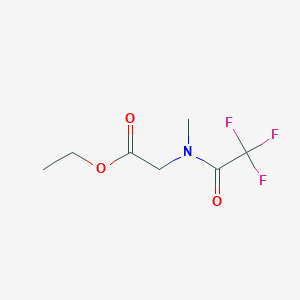

![Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate](/img/structure/B1373628.png)
![5-Bromo-2-(pyridin-4-yl)benzo[d]oxazole](/img/structure/B1373629.png)
